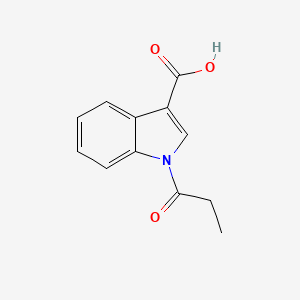

1-Propionyl-1H-indole-3-carboxylic acid

Description

1-Propionyl-1H-indole-3-carboxylic acid is an indole derivative featuring a propionyl (propanoyl) group at position 1 of the indole ring and a carboxylic acid group at position 3. This compound is of interest in medicinal chemistry and materials science due to its structural versatility.

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

1-propanoylindole-3-carboxylic acid |

InChI |

InChI=1S/C12H11NO3/c1-2-11(14)13-7-9(12(15)16)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3,(H,15,16) |

InChI Key |

QVNVIKCUTVOBOE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1C=C(C2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propionyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods: Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Propionyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, nitrating agents, sulfonating agents, varying temperatures and solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indoline derivatives .

Scientific Research Applications

Chemical Properties and Structure

1-Propionyl-1H-indole-3-carboxylic acid features a propionyl group attached to the indole-3-carboxylic acid framework, with a molecular formula of C12H13NO3 and a molecular weight of approximately 217.22 g/mol. The indole structure is known for its diverse biological activities, making this compound a subject of interest in medicinal chemistry.

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that indole derivatives, including 1-propionyl-1H-indole-3-carboxylic acid, exhibit significant anticancer properties. These compounds have been studied for their ability to induce apoptosis in cancer cells while sparing normal cells. For instance, studies have shown that certain indole derivatives can inhibit the proliferation of breast cancer cells and other malignancies through various mechanisms, including the modulation of apoptotic pathways and inhibition of specific oncogenic proteins .

2. Neuroprotective Effects

Recent investigations into the neuroprotective capabilities of indole derivatives suggest that 1-propionyl-1H-indole-3-carboxylic acid may help mitigate oxidative stress and neurodegeneration. For example, derivatives similar to this compound have demonstrated protective effects against neurotoxicity induced by amyloid-beta peptide in neuronal cell lines . Such findings highlight the potential for these compounds in treating neurodegenerative disorders like Alzheimer's disease.

3. Antimicrobial Properties

Indole derivatives have also been explored for their antimicrobial activities. The structural modifications in compounds like 1-propionyl-1H-indole-3-carboxylic acid can enhance their efficacy against various bacterial strains, making them promising candidates for developing new antibiotics .

Agricultural Applications

1. Herbicidal Activity

The potential use of 1-propionyl-1H-indole-3-carboxylic acid as a herbicide has been investigated, particularly its role as an auxin receptor antagonist. Studies have shown that related indole derivatives can effectively inhibit weed growth by interfering with auxin signaling pathways, which are crucial for plant development . This application could lead to the development of environmentally friendly herbicides that target specific weeds without harming desirable crops.

Case Studies

Case Study 1: Anticancer Research

A study investigated the cytotoxic effects of various indole derivatives on breast cancer cell lines. It was found that compounds structurally related to 1-propionyl-1H-indole-3-carboxylic acid exhibited selective toxicity towards cancer cells while maintaining low toxicity on normal cells, suggesting a promising therapeutic window for future drug development .

Case Study 2: Neuroprotection

In a model evaluating oxidative stress in neuronal cells, derivatives similar to 1-propionyl-1H-indole-3-carboxylic acid demonstrated significant neuroprotective effects against amyloid-beta-induced toxicity. This supports the hypothesis that such compounds could be developed into treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-Propionyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring system is known to interact with multiple receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

- 1-Allyl-1H-indole-3-carboxylic acid (allyl substituent at position 1, carboxylic acid at position 3) .

- 1-Allyl-1H-indole-3-carbaldehyde (allyl substituent at position 1, aldehyde at position 3) .

- Methyl-1-pentyl-1H-indole-3-carboxylate (pentyl substituent at position 1, methyl ester at position 3) .

Table 1: Structural and Physicochemical Comparisons

Key Differences and Implications

- Substituent Effects at Position 1: Propionyl (COCH₂CH₃): Introduces a polar ketone group, improving solubility compared to alkyl chains. May enhance metabolic stability by resisting oxidative degradation . Allyl (CH₂CHCH₂): The unsaturated bond increases reactivity (e.g., via Michael addition) but reduces stability . Pentyl (C₅H₁₁): A lipophilic alkyl chain, common in synthetic cannabinoids, which enhances membrane permeability but reduces aqueous solubility .

Functional Group Effects at Position 3 :

- Carboxylic Acid (COOH) : Ionizes at physiological pH, improving water solubility and target binding via hydrogen bonds. However, reduces cell permeability .

- Aldehyde (CHO) : Highly reactive, limiting stability but enabling nucleophilic addition reactions .

- Methyl Ester (COOCH₃) : Hydrolyzes to carboxylic acid in vivo, acting as a prodrug. Less polar than carboxylic acid .

Biological Activity

1-Propionyl-1H-indole-3-carboxylic acid is a novel compound belonging to the indole derivative family, known for its diverse biological activities. This compound features a propionyl group attached to the indole-3-carboxylic acid framework, which may influence its pharmacological properties and interactions with biological targets. Understanding its biological activity is essential for exploring potential therapeutic applications.

- Molecular Formula : C12H13NO3

- Molecular Weight : Approximately 217.22 g/mol

- Structure : The compound consists of an indole ring substituted at the 1-position with a propionyl group and at the 3-position with a carboxylic acid.

Anticancer Activity

Studies have indicated that indole derivatives, including 1-propionyl-1H-indole-3-carboxylic acid, may exhibit anticancer properties. For instance, related compounds have shown moderate inhibition against lung cancer cells (A549 cell line) with varying percentages of activity. The specific activity of 1-propionyl-1H-indole-3-carboxylic acid remains to be thoroughly evaluated, but its structural similarities suggest potential efficacy in cancer treatment .

Neuroprotective Effects

Indole derivatives are also being investigated for their neuroprotective properties. Research on similar compounds has demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative disorders such as Alzheimer's disease . The neuroprotective potential of 1-propionyl-1H-indole-3-carboxylic acid warrants further investigation.

Antioxidant Activity

The antioxidant capacity of indole derivatives has been documented, suggesting that 1-propionyl-1H-indole-3-carboxylic acid might also possess similar properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases .

The precise mechanisms by which 1-propionyl-1H-indole-3-carboxylic acid exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways related to cancer proliferation and neuroprotection.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| Indole-3-carboxylic acid | C9H7NO2 | Antioxidant, anticancer |

| 5-Methoxy-Indole Carboxylic Acid | C10H11NO3 | Neuroprotective, antioxidant |

| 1-butyryl-1H-indole-3-carboxylic acid | C12H13NO2 | Moderate anticancer activity |

The unique propionyl substitution in 1-propionyl-1H-indole-3-carboxylic acid may confer distinct biological activities compared to its analogs, affecting its pharmacokinetic properties and interactions with biological targets .

Case Studies and Research Findings

A study involving the synthesis and evaluation of various indole derivatives revealed that modifications at the indole position significantly influence their biological activities. For example, compounds with different acyl substitutions exhibited varied affinities for biological targets, suggesting that structural diversity can lead to enhanced therapeutic profiles .

Additionally, research on related compounds has shown promising results in preclinical models for cancer treatment and neuroprotection, indicating a potential pathway for further exploration of 1-propionyl-1H-indole-3-carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.